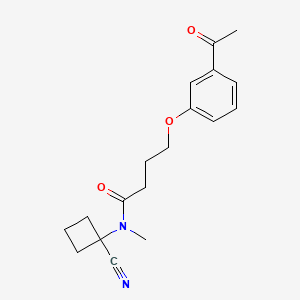
4-(3-acetylphenoxy)-N-(1-cyanocyclobutyl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-acetylphenoxy)-N-(1-cyanocyclobutyl)-N-methylbutanamide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-acetylphenoxy)-N-(1-cyanocyclobutyl)-N-methylbutanamide, a compound with the molecular formula C18H22N2O3 and a molecular weight of 314.385 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.385 g/mol
- CAS Number : 1280897-69-9
Research indicates that the compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antiviral Activity
A notable area of research focuses on the antiviral properties of this compound. In vitro studies have demonstrated its potential to inhibit viral replication. For instance, compounds structurally related to this compound have shown efficacy against human adenovirus (HAdV) infections, suggesting that similar mechanisms might be applicable to this compound .
Anticancer Potential
The compound's structural features indicate potential anticancer activity. Analogous compounds have been shown to possess cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting similar functional groups have demonstrated selective toxicity towards cancer cells while sparing normal cells .
Case Studies
- Study on Antiviral Efficacy :
- Anticancer Activity Assessment :
Data Table: Summary of Biological Activity Studies
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Antiviral Efficacy | Related analogs | Significant inhibition of HAdV replication |
| Anticancer Activity | Various structural analogs | Low micromolar IC50 values against cancer cells |
Propiedades
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanocyclobutyl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14(21)15-6-3-7-16(12-15)23-11-4-8-17(22)20(2)18(13-19)9-5-10-18/h3,6-7,12H,4-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTVLQSWORLXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













